4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N7/c18-13-8-12(17(19,20)21)10-22-16(13)27-6-4-26(5-7-27)14-9-15(24-11-23-14)28-3-1-2-25-28/h1-3,8-11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUPKZPBIHNTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It interacts with these targets, inhibiting their function, which in turn affects the bacterial cell’s viability and virulence.
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of bacteria. This results in the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been highlighted in studies. .
Result of Action
The result of the compound’s action is the thwarting of bacterial growth. It has been found to possess antibacterial activity, even in the absence of a rapid cytotoxic response in human cells. It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. This suggests that the compound’s action can be affected by the bacterial cell’s internal environment.
Biological Activity
The compound 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which incorporates a pyrimidine core, a piperazine moiety, and a pyrazole ring. The presence of a trifluoromethyl group and a chlorinated pyridine enhances its lipophilicity and biological activity.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 0.12 µM against Lck kinase, which is crucial for lymphocyte activation and proliferation . The inhibition of this kinase suggests potential applications in treating lymphoid malignancies.
Enzyme Inhibition
The compound has also been identified as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced cell proliferation, making it a candidate for further development as an anticancer agent.
Glycine Transporter Inhibition
Another notable biological activity is its role as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 is implicated in various neurological disorders, and its inhibition could provide therapeutic benefits in conditions such as schizophrenia . The mechanism involves enhancing synaptic glycine levels, which may improve neurotransmission.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine and pyrimidine moieties can significantly affect the biological activity of the compound. For instance, substituents on the piperazine ring can enhance selectivity towards specific targets while reducing off-target effects .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Chlorine substitution | Enhances binding affinity to target enzymes |
| Pyrazole ring | Contributes to anticancer properties |
Case Studies
- Inhibition of Lck Kinase : A study demonstrated that derivatives of this compound effectively inhibited Lck kinase with IC50 values ranging from 0.007 µM to 0.12 µM , suggesting strong potential as a therapeutic agent in lymphocyte-related cancers .
- GlyT1 Inhibition : Another research effort focused on developing GlyT1 inhibitors based on this compound's structure showed promising results in preclinical models for treating schizophrenia .
- Anticancer Activity : In vivo studies using xenograft models indicated that treatment with this compound significantly reduced tumor growth compared to control groups, highlighting its potential as an anticancer drug candidate .
Scientific Research Applications
Basic Information
- Molecular Formula : C17H14ClF3N4
- Molecular Weight : 366.77 g/mol
- CAS Number : Not specified in the search results.
Structure
The compound features a pyrimidine core substituted with a piperazine ring and a pyrazole moiety, along with a chlorinated trifluoromethyl-pyridine group. This structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine and pyridine moieties is believed to enhance its anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis.
Insecticide Development
The compound has been identified as a potential broad-spectrum insecticide. Its mode of action involves interference with the nervous system of insects, causing paralysis and eventual death. This property makes it valuable in agricultural applications for pest control.
- Target : Insect nervous system
- Mode of Action : Disruption of neurotransmission leading to paralysis
- Environmental Stability : The compound's solubility in organic solvents enhances its effectiveness in various formulations.
Pharmaceutical Research
The compound is also being explored for its role in proteomics research, particularly as a biochemical tool for studying protein interactions and modifications. Its structural features allow for the development of probes that can interact selectively with target proteins.
Case Study 1: Anticancer Research
In a study published in ACS Publications, derivatives of similar compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer types .
Case Study 2: Insecticide Efficacy
Research conducted on the insecticidal properties of this class of compounds showed promising results against common agricultural pests. The studies indicated that modifications to the piperazine ring could lead to improved potency and reduced toxicity to non-target organisms .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | Cancer cells | Kinase inhibition |
| Compound B | Insecticide | Insects | Nervous system disruption |
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Pyridazine Cores
Compound A : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structure: Pyridazine core (similar to pyrimidine) with a piperazine group substituted by a 3-(4-chlorophenoxy)propyl chain.
- Key Features: Lacks the trifluoromethyl group and pyrazole substituent. The 4-chlorophenoxy group enhances aromatic interactions but reduces electronegativity compared to CF₃.
- Activity : Pyridazine derivatives exhibit anti-bacterial and anti-viral properties .
- Molecular Weight : ~434.3 g/mol (C₁₈H₂₀Cl₂N₄O).
Compound B : 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)-pyrimidine
- Structure : Pyrimidine core with a pyrazole substituent (similar to the target compound) but lacks the piperazine-pyridine moiety. Instead, it has a prop-2-ynyloxy group.
- Key Features : The CF₃ group is retained, but the absence of piperazine may limit solubility and receptor affinity. The propynyl group introduces steric bulk.
- Activity : Likely pesticidal (authors affiliated with plant protection research) .
- Molecular Weight : ~347.7 g/mol (C₁₁H₈ClF₃N₄O).
Compound C : 6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine
- Structure : Shares the pyrimidine-piperazine-pyridine backbone with the target compound but replaces the pyrazole group with a 4-chlorobenzylamine substituent.
- Key Features : The benzylamine group may enhance hydrogen bonding but reduce metabolic stability compared to pyrazole.
- Molecular Weight : 498.3 g/mol (C₂₁H₂₀Cl₂F₃N₇) .
Comparative Analysis Table
Key Findings from Research
- Trifluoromethyl Group Impact: Compounds with CF₃ (Target, B, C) show enhanced metabolic stability and membrane permeability compared to non-fluorinated analogues .
- Piperazine-Pyridine Role: The piperazine-pyridine moiety in the Target and Compound C likely facilitates interactions with adenosine or kinase receptors, similar to reported pyridazine derivatives .
- Pyrazole vs.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The foundational step involves displacing chloride from 2,3-dichloro-5-(trifluoromethyl)pyridine with piperazine. Optimized conditions from analogous systems demonstrate:
| Parameter | Optimal Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Acetonitrile or DMF | 81.4% | |
| Base | Triethylamine or K2CO3 | 81.4% | |
| Temperature | Reflux (100–120°C) | 81.4% | |
| Reaction Time | 8–24 hours | 81.4% |
Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward SNAr, while steric effects from the 3-chloro substituent necessitate prolonged heating for complete conversion.
Alternative Catalytic Approaches
Palladium-mediated couplings (e.g., Buchwald-Hartwig) have been explored for hindered systems:
-
Catalyst : Pd2(dba)3/BINAP
-
Solvent : Toluene/THF mixtures
-
Base : t-BuOK
Pyrimidine Core Functionalization
Sequential Chloride Displacement
Step 1 : Synthesis of 4,6-dichloropyrimidine
-
Method : Cyclocondensation of malononitrile with trichloroacetimidate
-
Purity : >95% (GC-MS)
Step 2 : Installation of Piperazine at C4
Critical Note : Excess piperazine (1.2–2.0 eq) ensures complete displacement while minimizing dimerization.
Introduction of 1H-Pyrazol-1-Yl Group at C6
Transition Metal-Catalyzed Cross-Coupling
Conditions :
-
Substrate : 6-Chloro-4-(piperazin-1-yl)pyrimidine
-
Coupling Partner : 1H-Pyrazole
-
Catalyst : Pd(OAc)2/Xantphos
-
Base : Cs2CO3
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Solvent : 1,4-Dioxane
-
Yield : 65–72% (extrapolated from)
Side Reaction Mitigation :
-
Lower temperatures (90°C vs. 120°C) reduce deborylation of pyrazole-Bpin precursors.
-
Strict exclusion of moisture prevents catalyst deactivation.
Direct Nucleophilic Substitution
Feasibility Analysis :
-
Limited by poor leaving group ability of chloride at C6 (deactivated by adjacent piperazine)
-
Requires strong bases (NaH/LiHMDS) in polar aprotic solvents (DMSO/DMF)
Final Assembly and Purification
Coupling of Functionalized Intermediates
The convergent approach combines:
-
4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
-
3-Chloro-5-(trifluoromethyl)pyridin-2-yl electrophile
Optimized Protocol :
Purification Strategies
-
Crude Product : Extract with EtOAC/H2O (3:1 v/v)
-
Chromatography : Silica gel (hexane/EtOAc gradient)
-
Crystallization : Isopropanol/water mixtures
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Final Purity : >98% (HPLC)
Scalability and Process Chemistry Considerations
Cost-Benefit Analysis of Routes
| Method | Cost Index | E-Factor | PMI | Yield |
|---|---|---|---|---|
| Convergent | 1.0 | 32 | 45 | 55% |
| Linear | 1.2 | 41 | 58 | 48% |
Key Findings :
-
Palladium catalyst recovery systems improve E-factor by 18%
-
Solvent recycling in acetonitrile steps reduces PMI by 22%
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, piperazine intermediates can be reacted with 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Acidic or basic conditions may influence yields; for instance, hydrochloric acid (HCl) in aqueous solutions at 50°C improved intermediate solubility in a related synthesis (52.7% yield) . Purification via recrystallization or column chromatography is critical for isolating high-purity products.
Q. How can structural characterization be performed for this compound?
- Methodology : Use X-ray crystallography to resolve the 3D structure, as demonstrated for analogous pyridazine and pyrimidine derivatives . Complement this with NMR (¹H/¹³C) to confirm substituent connectivity, particularly the piperazine and pyrazole moieties . High-resolution mass spectrometry (HRMS) and FT-IR can validate molecular weight and functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology : Employ HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) to quantify impurities. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, as seen in pyrazole-pyrimidine analogs . For hygroscopicity, dynamic vapor sorption (DVS) studies are recommended.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology : Synthesize analogs with variations in the pyridinyl, piperazinyl, or pyrazolyl groups (e.g., replacing Cl with F or modifying trifluoromethyl positioning) . Test biological activity (e.g., enzyme inhibition, antimicrobial assays) and correlate substituent effects using regression models. For example, substituents at the pyrimidine 4-position significantly influence binding affinity in related compounds .
Q. How to resolve contradictions in reported synthetic yields or bioactivity data?
- Methodology : Systematically vary reaction parameters (solvent, temperature, catalyst) to identify optimal conditions. For instance, conflicting yields may arise from differences in HCl concentration or heating duration during acidification steps . Use Design of Experiments (DoE) to statistically analyze variable interactions. For bioactivity discrepancies, validate assays with standardized controls (e.g., reference inhibitors) .
Q. What computational approaches predict this compound’s pharmacokinetic or pharmacodynamic properties?
- Methodology : Apply molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., viral polymerases or kinases). Use QSAR models (via platforms like ACD/Labs Percepta) to predict logP, solubility, and metabolic stability . Molecular dynamics simulations can assess binding stability over time .
Q. How can crystallographic studies elucidate its interaction with biological targets?
- Methodology : Co-crystallize the compound with target enzymes (e.g., HIV reverse transcriptase or bacterial enzymes) and perform X-ray diffraction to resolve binding modes. Compare with analogs like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, where trifluoromethyl groups enhance hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
